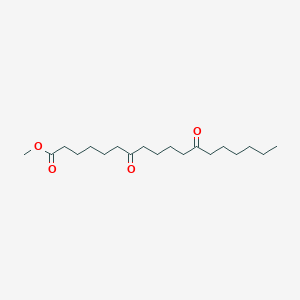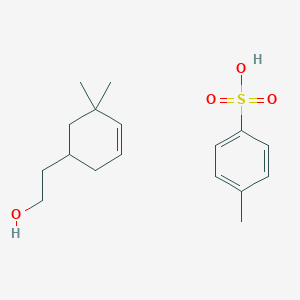![molecular formula C16H14F2N2 B14321770 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] CAS No. 109886-98-8](/img/structure/B14321770.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is an organic compound characterized by the presence of two imine groups (C=N) connected via an ethane-1,2-diyl linker and substituted with 2-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-fluorobenzaldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
C2H4(NH2)2+2C6H4FCHO→C2H4(N=CHC6H4F)2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The imine groups and fluorophenyl moieties are of interest for designing new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the imine groups. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions facilitated by the fluorophenyl groups.
Comparison with Similar Compounds
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-phenylmethanimine]: Similar structure but lacks the fluorine substituent.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(2-fluorophenyl)methanimine]: Similar but with a propane linker instead of ethane.
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)methanimine]: Similar but with fluorine at the para position.
Uniqueness
The presence of the 2-fluorophenyl groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] imparts unique electronic properties, enhancing its reactivity and potential interactions in both chemical and biological systems. The ortho-fluorine substituent can influence the compound’s steric and electronic environment, making it distinct from its analogs.
Properties
CAS No. |
109886-98-8 |
|---|---|
Molecular Formula |
C16H14F2N2 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-[2-[(2-fluorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14F2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChI Key |
RQCOWPPKEUPCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


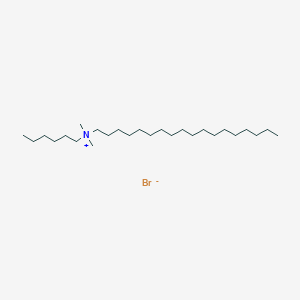

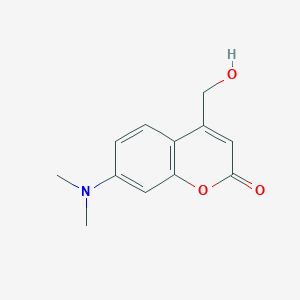
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
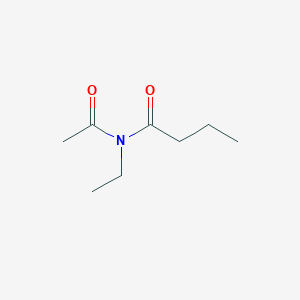
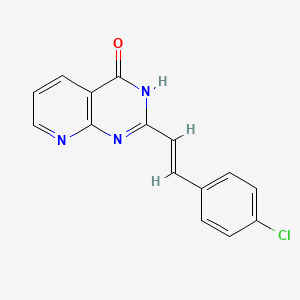
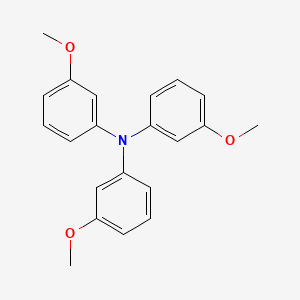
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
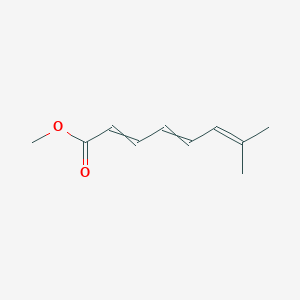

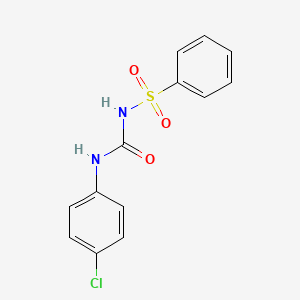
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
